molecular formula C18H22N2O4S B2431448 (E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173507-78-2

(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2431448
CAS No.: 1173507-78-2
M. Wt: 362.44
InChI Key: MVWMCTQAMLIVSH-VHEBQXMUSA-N
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Description

(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a research chemical of significant interest in the field of neurodegenerative disease, specifically for the study of Parkinson's disease pathogenesis. Its core research value is derived from its potential function as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Gain-of-function mutations in the LRRK2 gene are one of the most common genetic causes of familial and sporadic Parkinson's disease , and the hyperactive kinase is implicated in key pathological processes including lysosomal dysfunction, neuroinflammation, and alpha-synuclein aggregation. This compound, featuring a characteristic benzothiazole core, is designed to target the ATP-binding pocket of LRRK2. By potently inhibiting LRRK2 kinase activity, it serves as a critical pharmacological tool for researchers to elucidate the complex signaling pathways downstream of LRRK2, to model disease mechanisms in vitro and in vivo, and to validate LRRK2 as a therapeutic target for the development of new disease-modifying treatments. Its application is primarily in preclinical research, enabling the investigation of LRRK2 biology and the assessment of therapeutic intervention strategies in relevant cellular and animal models of Parkinson's disease.

Properties

IUPAC Name

methyl 2-(cyclopentanecarbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-10-9-20-14-8-7-13(17(22)24-2)11-15(14)25-18(20)19-16(21)12-5-3-4-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWMCTQAMLIVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the cyclopentanecarbonyl group and the methoxyethyl substituent further enhances its structural complexity.

Key Structural Features:

  • Benzo[d]thiazole Ring: Associated with antimicrobial and anticancer properties.
  • Cyclopentanecarbonyl Group: May influence binding affinity and selectivity towards biological targets.
  • Methoxyethyl Group: Potentially enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. The specific compound has not been extensively studied in isolation; however, related benzo[d]thiazole derivatives have shown promising results against various bacterial strains.

Study Findings:

  • A study demonstrated that benzo[d]thiazole derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .

Anticancer Properties

Benzo[d]thiazole derivatives are also recognized for their anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways.

Case Study:

  • One research effort synthesized multiple benzo[d]thiazole derivatives, revealing that specific substitutions led to enhanced cytotoxicity against cancer cell lines, including breast and lung cancer cells .

The proposed mechanisms by which benzo[d]thiazole compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity: Certain derivatives inhibit key enzymes involved in cellular processes.
  • DNA Interaction: Some compounds intercalate with DNA, disrupting replication and transcription processes.

Data Table of Related Compounds

Compound NameBiological ActivityReference
Methyl 2-aminobenzo[d]thiazole-6-carboxylateAntimicrobial
Hydroxy-substituted benzo[d]thiazolesAnticancer
Cyclopentanecarbonyl derivativesEnzyme inhibition

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler benzo[d]thiazole precursors. The synthetic routes often utilize cyclization methods to form the core structure, followed by functional group modifications to introduce the cyclopentanecarbonyl and methoxyethyl groups.

Example Synthesis Route:

  • Formation of Benzo[d]thiazole Core: Using condensation reactions involving thiourea and appropriate carbonyl compounds.
  • Introduction of Cyclopentanecarbonyl Group: Achieved through acylation reactions.
  • Methoxyethyl Substitution: Typically performed via nucleophilic substitution methods.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • A study demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions that inhibit tumor growth, making it a candidate for further development in cancer therapies .
    • The compound's ability to induce apoptosis in cancer cells has been investigated, showing promise as a lead compound for anticancer drug development.
  • Antimicrobial Properties :
    • Research has indicated that compounds with similar structures to (E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate possess antimicrobial activity. This suggests potential applications in treating bacterial and fungal infections .
  • Anti-inflammatory Effects :
    • Molecular docking studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase. This positions it as a potential therapeutic agent for inflammatory diseases .
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of specific biological pathways that are crucial for cell proliferation and survival in cancer cells. Its interaction with target proteins can lead to the modulation of signaling pathways associated with tumor growth and metastasis .
  • Structure-Activity Relationship (SAR) :
    • Understanding the SAR of this compound is critical for optimizing its efficacy and selectivity. Variations in substituents on the benzo[d]thiazole ring can significantly affect its biological activity, providing a pathway for the design of more potent derivatives .

Case Studies

  • Synthesis and Characterization :
    • Detailed synthesis protocols have been developed for producing this compound with high purity and yield. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity necessary for biological testing .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown promising results regarding the safety profile and therapeutic index of this compound. These studies are essential for advancing it towards clinical trials.

Data Tables

Application AreaFindings/ResultsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesExhibits activity against bacterial strains
Anti-inflammatory EffectsPotential inhibitor of lipoxygenase

Q & A

Q. What are the key synthetic routes for (E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

The synthesis typically involves multi-step reactions, starting with the condensation of cyclopentanecarbonyl chloride with a 2-amino-thiazole precursor under basic conditions. A common approach is to functionalize the benzo[d]thiazole core via imine formation, followed by esterification. For example, analogous compounds are synthesized using coupling reactions catalyzed by palladium or copper salts in solvents like dimethylformamide (DMF) . Critical steps include optimizing reaction time and temperature to achieve high regioselectivity for the (E)-isomer.

Q. How is the compound characterized post-synthesis?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm the imino and ester functionalities. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and imine (C=N) stretches. X-ray crystallography may resolve stereochemistry if single crystals are obtainable .

Q. What solvent systems are optimal for solubility and stability studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its ester and thiazole moieties. Stability testing in aqueous buffers (pH 4–9) is recommended to assess hydrolysis susceptibility of the ester group. Accelerated degradation studies under UV light or elevated temperatures can inform storage conditions .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) affect biological activity?

Systematic SAR studies involve altering the cyclopentanecarbonyl group (e.g., replacing with aromatic or heterocyclic acyl groups) and modifying the methoxyethyl chain length. For example, fluorination of the benzo[d]thiazole ring (as in related compounds) enhances metabolic stability . Biological assays (e.g., enzyme inhibition, cytotoxicity) should compare derivatives to identify critical pharmacophores.

Q. What computational strategies predict target interactions for this compound?

Molecular docking with proteins (e.g., kinases, receptors) can prioritize biological targets. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. MD simulations evaluate binding stability in solvated systems . Validate predictions with experimental techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. How to resolve discrepancies in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using reference compounds (e.g., positive controls for cytotoxicity or enzyme inhibition). Meta-analysis of dose-response curves and statistical validation (e.g., IC₅₀ comparisons) can clarify efficacy trends .

Q. What analytical methods quantify degradation products under stress conditions?

High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) identifies hydrolyzed or oxidized byproducts. Forced degradation studies (acid/base, thermal, oxidative stress) coupled with kinetic modeling predict shelf-life and degradation pathways .

Q. How to design in vivo pharmacokinetic studies for this compound?

Administer via intravenous/oral routes in rodent models, with plasma sampling over time. LC-MS quantifies parent compound and metabolites. Key parameters include bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd). Tissue distribution studies assess accumulation in target organs .

Methodological Considerations

  • Stereochemical Purity : Chiral HPLC or capillary electrophoresis ensures enantiomeric excess ≥95% for the (E)-isomer .
  • Batch Reproducibility : Monitor reaction intermediates via TLC or inline IR spectroscopy to control variability .
  • Toxicity Screening : Use zebrafish embryos or 3D cell cultures for early-stage toxicity profiling .

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